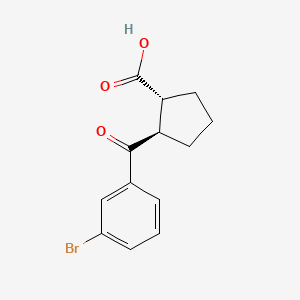

trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid

Description

trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 3-bromobenzoyl substituent at the trans-2 position. Its molecular formula is C₁₄H₁₃BrO₃, with a molecular weight of 309.17 g/mol. The bromine atom at the meta position of the benzoyl ring introduces steric bulk and electronic effects, making it distinct from other halogenated or substituted analogs.

Properties

IUPAC Name |

(1R,2R)-2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASZXBDJJWRQGI-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196647 | |

| Record name | rel-(1R,2R)-2-(3-Bromobenzoyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-96-0 | |

| Record name | rel-(1R,2R)-2-(3-Bromobenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3-Bromobenzoyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction, often involving a Grignard reagent or an organolithium compound.

Carboxylation: The carboxylic acid group is introduced via carboxylation of the cyclopentane ring, typically using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the benzoyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can target the bromine atom or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Halogenated Analogs (Br vs. Cl) : The bromo derivative has a larger atomic radius and polarizability compared to chlorine, which may enhance halogen bonding in biological systems. The molecular weight difference (~44 g/mol) reflects bromine’s higher atomic mass .

- Methyl vs. In contrast, the methoxy group (3-OCH₃) introduces hydrogen-bonding capability, enhancing aqueous solubility .

- Cyanobenzoyl Derivative: The cyano group (3-CN) is a strong electron-withdrawing substituent, which could stabilize negative charges or modify reactivity in nucleophilic environments .

Biological Activity

trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the bromobenzoyl group enhances its reactivity and interaction with biological targets, making it a valuable tool for research in pharmacology and organic synthesis.

This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a bromobenzoyl group and a carboxylic acid functional group. The bromine atom contributes to its biological activity by influencing enzyme interactions and metabolic pathways.

The biological activity of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its role as an enzyme inhibitor or activator . The bromobenzoyl moiety facilitates binding to enzyme active sites, thereby modulating their activity. This interaction can lead to various biochemical effects, including:

- Inhibition of metabolic pathways

- Alteration of enzyme kinetics

- Potential therapeutic effects in disease models

Enzyme Inhibition Studies

In vitro studies have demonstrated that trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid can inhibit specific enzymes involved in metabolic processes. For example, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| CYP450 1A2 | 12.6 | Moderate inhibition |

| CYP450 2D6 | 8.5 | Significant inhibition |

| CYP450 3A4 | 15.0 | Weak inhibition |

Case Studies

-

Anticancer Activity : A study investigated the compound's effect on human cancer cell lines, revealing that it exhibits antiproliferative properties against various tumor types. The mechanism was linked to cell cycle arrest and apoptosis induction.

- Cell Line : A2780 (Ovarian Cancer)

- IC50 : 5 µM after 48 hours of treatment

-

Antimicrobial Properties : Research has indicated that trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid possesses antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

- Bacterial Strain : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

Comparative Analysis with Related Compounds

The biological activity of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds to highlight its unique properties:

| Compound | Biological Activity | Remarks |

|---|---|---|

| trans-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid | Moderate enzyme inhibition | Similar structure but less potent |

| trans-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid | Weak antibacterial activity | Less effective than the brominated variant |

| trans-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid | Antiproliferative effects | Comparable anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.